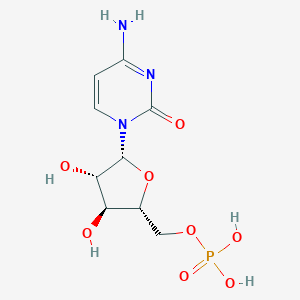

Cytarabin-5'-monophosphat

Übersicht

Beschreibung

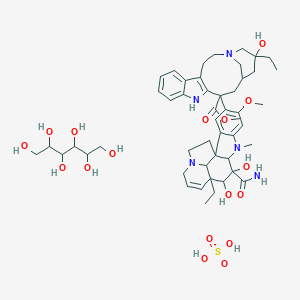

Aracytidine 5’-monophosphate, also known as cytosine arabinoside 5’-phosphate, is a pyrimidine ribonucleoside monophosphate. It is a derivative of cytosine arabinoside, a compound widely used in chemotherapy for treating certain types of leukemia. Aracytidine 5’-monophosphate is a crucial intermediate in the synthesis of various nucleotide analogs and has significant applications in medical and biochemical research .

Wissenschaftliche Forschungsanwendungen

Ara-Cytidin-5'-monophosphat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

- Chemie: Verwendung als Vorläufer bei der Synthese von Nukleotid-Analoga.

- Biologie: Spielt eine Rolle bei der Untersuchung des Nukleotidstoffwechsels und der Enzymkinetik.

- Medizin: Verwendung bei der Entwicklung von Antiviral- und Antikrebsmitteln.

- Industrie: Verwendung bei der Produktion von biochemischen Arzneimitteln und als Nahrungsergänzungsmittel .

5. Wirkmechanismus

Ara-Cytidin-5'-monophosphat entfaltet seine Wirkung hauptsächlich durch seine Umwandlung in Cytosinarabinosidtriphosphat, das die DNA-Synthese hemmt. Diese Hemmung erfolgt durch Einbau in den DNA-Strang während der Replikation, was zu einer Kettenabbruch führt. Die Verbindung zielt auf DNA-Polymerasen und andere Enzyme ab, die an der DNA-Synthese beteiligt sind, und stört so die Proliferation schnell teilender Zellen, wie z. B. Krebszellen .

Ähnliche Verbindungen:

- Cytidin-5'-monophosphat

- Cytidindiphosphat

- Cytidintriphosphat

Vergleich: Ara-Cytidin-5'-monophosphat ist aufgrund seiner Arabinose-Zucker-Einheit einzigartig, die es von anderen Cytidin-Derivaten unterscheidet, die Ribose enthalten. Dieser strukturelle Unterschied verleiht ihm unterschiedliche biochemische Eigenschaften, wie z. B. erhöhte Resistenz gegenüber enzymatischem Abbau und veränderte Interaktion mit zellulären Enzymen. Diese Eigenschaften machen Ara-Cytidin-5'-monophosphat besonders effektiv in therapeutischen Anwendungen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Ara-Cytidin-5'-monophosphat beinhaltet typischerweise die Phosphorylierung von Cytosinarabinosid. Ein übliches Verfahren umfasst die Reaktion von Cytidin mit Phosphorylchlorid oder anderen Phosphorylierungsmitteln bei Temperaturen im Bereich von -15 °C bis -5 °C unter Normaldruck. Die Reaktion wird mit Eiswasser gequencht, gefolgt von Hydrolyse bei 0-5 °C. Das Produkt wird dann mit einem Alkylhalogenid extrahiert, die organische Phase wird abgetrennt und destilliert, um das Extraktionsmittel und das organische Lösungsmittel zurückzugewinnen. Die wässrige Phase wird auf pH 3-4 neutralisiert, abgekühlt, um zu kristallisieren, und das Produkt wird raffiniert und getrocknet .

Industrielle Produktionsverfahren: In industriellen Umgebungen kann die Produktion von Ara-Cytidin-5'-monophosphat durch die Verwendung von Biokatalyse verbessert werden. So wurde beispielsweise ein duales Enzymkaskade-System entwickelt, das Uridin-Cytidin-Kinase und Acetatkinase umfasst, die auf funktionalisiertem Sepharose immobilisiert sind. Dieses Verfahren bietet Vorteile wie geringen Adenosintriphosphat-Verbrauch, reduzierte Nebenreaktionen und verbesserte Enzym-Wiederverwendbarkeit .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ara-Cytidin-5'-monophosphat unterliegt verschiedenen chemischen Reaktionen, darunter:

Phosphorylierung: Umwandlung in höher phosphorylierte Formen wie Cytidindiphosphat und Cytidintriphosphat.

Hydrolyse: Abbau zu Cytosinarabinosid und anorganischem Phosphat.

Substitution: Reaktionen mit Nukleophilen zur Bildung verschiedener Nukleotid-Analoga.

Häufige Reagenzien und Bedingungen:

Phosphorylierung: Typischerweise mit Adenosintriphosphat oder Guanosintriphosphat als Phosphatdonoren.

Hydrolyse: Unter sauren oder enzymatischen Bedingungen durchgeführt.

Substitution: Erfordert nukleophile Agenzien unter kontrollierten pH- und Temperaturbedingungen.

Hauptprodukte:

- Cytidindiphosphat

- Cytidintriphosphat

- Verschiedene Nukleotid-Analoga

Wirkmechanismus

Aracytidine 5’-monophosphate exerts its effects primarily through its conversion to cytosine arabinoside triphosphate, which inhibits DNA synthesis. This inhibition occurs by incorporating into the DNA strand during replication, leading to chain termination. The compound targets DNA polymerase and other enzymes involved in DNA synthesis, thereby disrupting the proliferation of rapidly dividing cells, such as cancer cells .

Vergleich Mit ähnlichen Verbindungen

- Cytidine 5’-monophosphate

- Cytidine diphosphate

- Cytidine triphosphate

Comparison: Aracytidine 5’-monophosphate is unique due to its arabinose sugar moiety, which distinguishes it from other cytidine derivatives that contain ribose. This structural difference imparts distinct biochemical properties, such as increased resistance to enzymatic degradation and altered interaction with cellular enzymes. These characteristics make aracytidine 5’-monophosphate particularly effective in therapeutic applications .

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERHLVCPSMICTF-CCXZUQQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N3O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221012 | |

| Record name | Ara-5'-CMP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7075-11-8 | |

| Record name | Ara-5'-CMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007075118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aracytidine 5'-monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02456 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ara-5'-CMP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytosine beta -D-arabinofuranoside 5'-monophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYTARABINE 5'-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y73692GHI4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.